molecular formula C19H19N5O2S B6129778 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide

5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6129778
M. Wt: 381.5 g/mol
InChI Key: QARFLBWAALPLTL-UHFFFAOYSA-N
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Description

5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including imidazole, pyridine, pyrrolidine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, which can be synthesized through the cyclization of amido-nitriles under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine moieties can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways that involve these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.

Uniqueness

5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[1-[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-4-2-6-17(22-12)23-10-13(21-11-23)19(26)24-9-3-5-14(24)15-7-8-16(27-15)18(20)25/h2,4,6-8,10-11,14H,3,5,9H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARFLBWAALPLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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